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Compound of Interest

Compound Name: Formic acid

Cat. No.: B1673544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

formic acid, a key building block in chemical synthesis and a significant metabolite. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable reference data for researchers and

professionals in drug development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of formic acid.

The simplicity of its structure is reflected in its straightforward NMR spectra.

¹H NMR Data
The proton NMR spectrum of formic acid is characterized by two singlets corresponding to the

carboxylic acid proton and the proton attached to the carbon. The chemical shift of the acidic

proton is highly dependent on the solvent and concentration due to hydrogen bonding and

chemical exchange. In many protic solvents, the coupling between the two protons is not

observed due to rapid exchange of the acidic proton.
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Proton

Chemical Shift

(δ) in D₂O

(ppm)

Chemical Shift

(δ) in CDCl₃

(ppm)

Multiplicity
Coupling

Constant (J)

H-C=O ~8.26[1] ~8.06 Singlet
Not typically

observed

C(=O)-OH Variable ~10.99[1]
Singlet (often

broad)

Not typically

observed

¹³C NMR Data
The carbon-13 NMR spectrum of formic acid displays a single resonance for the carbonyl

carbon.

Carbon
Chemical Shift (δ) in D₂O

(ppm)

Chemical Shift (δ) in other

solvents

C=O ~171 Varies with solvent[2][3][4]

Infrared (IR) Spectroscopy
The IR spectrum of formic acid provides information about its functional groups and vibrational

modes. The spectrum is dominated by a very broad O-H stretching band due to hydrogen

bonding, a sharp C=O stretching band, and C-H stretching and bending vibrations.
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Vibrational Mode Frequency Range (cm⁻¹) Intensity

O-H stretch (hydrogen-

bonded)
3300 - 2500 Strong, very broad

C-H stretch ~2950 Medium

C=O stretch ~1710 Strong, sharp

C-O stretch / O-H bend (in-

plane)
~1400 - 1200 Medium

C-H bend (in-plane) ~1220 Medium

O-H bend (out-of-plane) ~920 Medium, broad

Mass Spectrometry (MS)
Mass spectrometry of formic acid provides information about its molecular weight and

fragmentation pattern upon ionization.

Electron Ionization (EI-MS)
Under electron ionization, formic acid readily fragments. The molecular ion peak is often

observed, along with characteristic fragment ions.

m/z Relative Intensity Assignment

46 Moderate [M]⁺ (molecular ion)

45 High [M-H]⁺

29 High [CHO]⁺

28 Moderate [CO]⁺

18 Moderate [H₂O]⁺

17 Moderate [OH]⁺

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:

Sample Preparation:

For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of formic acid in 0.6-0.7

mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃).[5][6]

Ensure the solution is homogeneous. If any solid particles are present, filter the solution

through a pipette with a cotton or glass wool plug directly into the NMR tube.[7][8]

The final volume in the NMR tube should be approximately 4-5 cm in height.[5]

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

Lock the spectrometer on the deuterium signal of the solvent.[5]

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.[5]

Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]

Data Acquisition:

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio

(typically 8-16 scans).

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of ¹³C (typically 128 scans or more).[7]

Set appropriate acquisition parameters, including spectral width, acquisition time, and

relaxation delay.
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Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Instrument Setup:

Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10]

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.[11]

Sample Measurement:

Place a small drop of formic acid directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.[12]

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio. The typical spectral range is 4000-400 cm⁻¹.[10]

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction if necessary.

Label the significant peaks.
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Direct Infusion Electrospray Ionization Mass
Spectrometry (DI-ESI-MS)

Sample Preparation:

Prepare a dilute solution of formic acid in a suitable solvent system, typically a mixture of

water and a volatile organic solvent like methanol or acetonitrile. A common solvent is

50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[13]

The final concentration should be in the low micromolar to nanomolar range to avoid

signal saturation.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas flow rate and temperature, to optimal values for formic acid.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

at a constant flow rate (e.g., 5-10 µL/min).[13]

Acquire the mass spectrum in the desired mass range (e.g., m/z 10-100). Data can be

acquired in both positive and negative ion modes, although positive mode is more

common for observing the protonated molecule [M+H]⁺.

Data Analysis:

Identify the molecular ion and major fragment ions.

Compare the observed fragmentation pattern with known data.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like formic acid.
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General Workflow for Spectroscopic Analysis of Formic Acid
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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